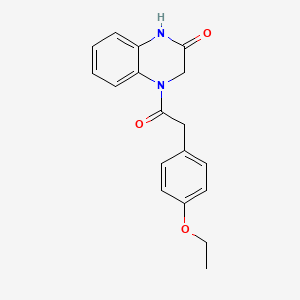

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a dihydroquinoxalinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 1,2-diaminobenzene to form the intermediate quinoxaline derivative. This intermediate is then subjected to acetylation using acetic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce dihydroquinoxaline derivatives with altered electronic properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C18H20N2O2

- Molecular Weight : 310.36 g/mol

- CAS Number : 952836-02-1

The structure of this compound features a quinoxaline backbone substituted with an ethoxyphenyl and an acetyl group, which is crucial for its biological activity.

Antiviral Activity

Quinoxaline derivatives have been extensively studied for their antiviral properties. Research indicates that compounds similar to 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiviral activity against various viruses, including:

- Herpes Simplex Virus (HSV) : Compounds with quinoxaline moieties have shown promising results in reducing viral plaque formation in Vero cells. For instance, certain derivatives demonstrated over 25% reduction in plaque numbers at concentrations around 20 µg/mL .

- Hepatitis B Virus (HBV) : New classes of quinoxaline derivatives have shown encouraging anti-HBV activity. Some compounds achieved effective concentrations (EC50) below 0.05 µM with comparable toxicity profiles to standard antiviral drugs .

- Influenza Virus : Recent studies have highlighted the efficacy of quinoxaline hybrids against H1N1 strains, with some exhibiting IC50 values as low as 0.2164 µM while maintaining high cytotoxicity thresholds .

Anticancer Properties

The anticancer potential of quinoxaline derivatives is another area of active research. The ability of these compounds to inhibit cancer cell proliferation has been documented in various studies:

- Mechanism of Action : Quinoxalines may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell cycle regulation and apoptosis .

- Case Studies : In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines at micromolar concentrations. For example, one study reported a derivative achieving a half-maximal inhibitory concentration (IC50) of approximately 5 µM against breast cancer cells .

Anti-inflammatory Effects

Research has also indicated that quinoxaline derivatives possess anti-inflammatory properties:

- Mechanism : These compounds may modulate inflammatory pathways by inhibiting the activation of NF-kB and MAPK signaling cascades, which are critical in the inflammatory response .

- Experimental Evidence : In animal models, compounds similar to This compound have demonstrated reduced inflammation markers following treatment with doses as low as 10 mg/kg .

Summary of Findings

The compound This compound shows promising applications across several therapeutic areas:

Mécanisme D'action

The mechanism of action of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and ethoxyphenyl group. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-(4-methoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.

4-(2-(4-chlorophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Contains a chlorophenyl group instead of an ethoxyphenyl group.

4-(2-(4-nitrophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Features a nitrophenyl group in place of the ethoxyphenyl group.

Uniqueness

The uniqueness of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with other substituents.

Activité Biologique

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an ethoxyphenyl group attached to a dihydroquinoxalinone core. Its molecular formula is C17H18N2O2, and it has a molecular weight of 286.34 g/mol. The unique arrangement of functional groups contributes to its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets, including:

- Enzymatic Inhibition : Quinoxaline derivatives have been shown to inhibit enzymes involved in critical biological pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), potentially leading to anti-inflammatory and antiplatelet effects .

- DNA Intercalation : The quinoxaline core may intercalate into DNA, affecting replication and transcription processes .

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis through receptor interactions .

Anticancer Activity

Research indicates that derivatives of quinoxaline exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines, including melanoma and leukemia . The specific activity of this compound against cancer cells remains to be thoroughly investigated; however, its structural analogs have shown promising results.

Antiplatelet Effects

The compound has been studied for its potential antiplatelet activity. It is hypothesized that the acetyl group may enhance the compound's ability to modulate platelet aggregation through NO synthase activation, thereby reducing thromboxane A2 levels . This could make it a candidate for cardiovascular disease management.

Anti-inflammatory Properties

Quinoxaline derivatives are known for their anti-inflammatory effects. The ability of this compound to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases .

Case Studies and Research Findings

Propriétés

IUPAC Name |

4-[2-(4-ethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-13(8-10-14)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMFSVAXFMATEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.